Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate
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Overview
Description
Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate involves several steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved through the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one.
Introduction of the dichloro groups: Chlorination of the quinazoline core using reagents like phosphorus oxychloride (POCl3) can introduce the dichloro groups at the 5 and 7 positions.
Thioether formation: The sulfanyl group can be introduced by reacting the dichloroquinazoline with a thiol compound under basic conditions.
Chemical Reactions Analysis
Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antimicrobial and anticancer agents due to its quinazoline core.
Biological Studies: The compound is studied for its potential to inhibit biofilm formation in bacteria like Pseudomonas aeruginosa, which is regulated by quorum sensing systems.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The quinazoline core can inhibit enzymes like tyrosine kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interfere with bacterial quorum sensing, thereby inhibiting biofilm formation and reducing bacterial virulence .
Comparison with Similar Compounds
Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate can be compared with other quinazoline derivatives, such as:
Erlotinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer by inhibiting EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.
These compounds share the quinazoline core but differ in their specific substitutions and molecular targets, highlighting the versatility and potential of quinazoline derivatives in medicinal chemistry .
Properties
Molecular Formula |
C18H13Cl2N3O3S |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
methyl 2-[[2-(5,7-dichloroquinazolin-4-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C18H13Cl2N3O3S/c1-26-18(25)11-4-2-3-5-13(11)23-15(24)8-27-17-16-12(20)6-10(19)7-14(16)21-9-22-17/h2-7,9H,8H2,1H3,(H,23,24) |
InChI Key |
OVGQAJSFCQUFFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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